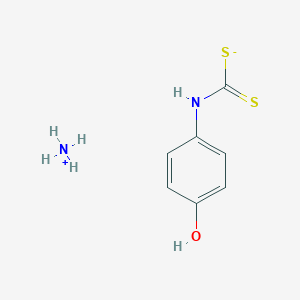

Ammonium p-hydroxydithiocarbanilate

Description

Ammonium 4-hydroxydithiocarbanilate is a thiocarbamide derivative characterized by a dithiocarbamate (-N-CSS⁻) group attached to a 4-hydroxyphenyl moiety, with an ammonium (NH₄⁺) counterion. This compound is synthesized via condensation reactions involving aromatic amines and carbon disulfide or related reagents . Its structure enables diverse reactivity, including coordination with metals and participation in condensation reactions to form derivatives like benzylidene or piperonylidene analogs .

Properties

CAS No. |

30714-45-5 |

|---|---|

Molecular Formula |

C7H10N2OS2 |

Molecular Weight |

202.3 g/mol |

IUPAC Name |

azane;(4-hydroxyphenyl)carbamodithioic acid |

InChI |

InChI=1S/C7H7NOS2.H3N/c9-6-3-1-5(2-4-6)8-7(10)11;/h1-4,9H,(H2,8,10,11);1H3 |

InChI Key |

DTHRCFYLLASFIA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NC(=S)[S-])O.[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium p-hydroxydithiocarbanilate typically involves the reaction of p-hydroxyaniline with carbon disulfide in the presence of ammonium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of ammonium p-hydroxydithiocarbanilate is scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and consistent production of the compound in large quantities .

Chemical Reactions Analysis

Types of Reactions

Ammonium p-hydroxydithiocarbanilate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides and other oxidized derivatives.

Reduction: Reduction reactions can convert it into thiol-containing compounds.

Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to achieve the desired products .

Major Products Formed

The major products formed from these reactions include disulfides, thiols, and substituted derivatives, which have their own unique properties and applications .

Scientific Research Applications

Ammonium p-hydroxydithiocarbanilate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of ammonium p-hydroxydithiocarbanilate involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in reactions with electrophilic species. Additionally, its ability to form disulfide bonds makes it useful in redox reactions and as a stabilizing agent in various chemical processes .

Comparison with Similar Compounds

Key Observations :

- Halogenation Effects : Chlorine substituents (e.g., in s-3:5-dichloro and tetrachloro derivatives) enhance thermal stability but reduce solubility in polar solvents due to increased hydrophobicity .

- Ammonium vs. Aromatic Groups : The ammonium ion in the target compound likely improves water solubility compared to neutral aromatic thiocarbamides, which are more organic-solvent-soluble .

Physical Properties

| Compound | Melting Point/Decomposition | Solubility Profile |

|---|---|---|

| Ammonium 4-hydroxydithiocarbanilate | Not reported | Likely polar solvents (H₂O) |

| s-3:5-dichloro-4-hydroxydiphenylthiocarbamide | 138–140°C | Low in H₂O, moderate in organics |

| Tetrachloro-dihydroxydiphenylthiocarbamide | 210°C (decomp.) | Insoluble in H₂O, soluble in DMSO |

| Benzylidene derivative | 99–101°C | Organic solvents (e.g., chloroform) |

Key Observations :

- Thermal Stability: Halogenation correlates with higher decomposition temperatures. The tetrachloro derivative decomposes at 210°C, whereas non-halogenated analogs (e.g., benzylidene) melt below 150°C .

- Solubility : The ammonium group enhances aqueous compatibility, whereas chloro and aromatic substituents favor organic solubility .

Notes on Key Findings and Limitations

Substituent Impact : Chlorine atoms significantly alter melting points and solubility but may limit biomedical applicability due to toxicity concerns.

Data Gaps : Direct experimental data on the target compound’s melting point, solubility, and catalytic performance are absent in the provided evidence, necessitating further study.

Synthetic Flexibility : The ability to form Schiff bases (e.g., benzylidene derivatives) highlights opportunities for tailoring solubility and reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.